molecular formula C10H13ClN2O3 B8707618 5-chloro-N-(3-methoxypropyl)-2-nitroaniline

5-chloro-N-(3-methoxypropyl)-2-nitroaniline

Cat. No. B8707618
M. Wt: 244.67 g/mol
InChI Key: OFSIIZQVYDUZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138168B1

Procedure details

4-Chloro-2-fluoro-1-nitrobenzene (2.85 mmol, 0.500 g) was added to an oven dried 25 mL round-bottomed flask equipped for stirring under nitrogen. DMF (5 mL) was added and the resultant solution was cooled to 0° C. with an ice-bath. 3-Methoxypropan-1-amine (2.99 mmol, 0.306 mL) was then added drop-wise via syringe and the resultant solution was stirred at 0° C. for 1 hr. The ice-bath was removed and the reaction was allowed to warm to room temperature and stir for 16 hr. The reaction solution was then poured into water, extracted with ethyl acetate, and washed once with saturated aqueous sodium chloride. The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered; filtrate was collected, concentrated, and dried in-vacuo affording 5-chloro-N-(3-methoxypropyl)-2-nitroaniline (32A) as an orange oil. This material was used directly in the next step without further purification. ESI-MS: m/z 245.3 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.306 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[CH3:12][O:13][CH2:14][CH2:15][CH2:16][NH2:17]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH:3]=1)[NH:17][CH2:16][CH2:15][CH2:14][O:13][CH3:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
0.306 mL
Type
reactant
Smiles
COCCCN
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
for stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 25 mL round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped
ADDITION
Type
ADDITION
Details
DMF (5 mL) was added
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 16 hr
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction solution was then poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed once with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(NCCCOC)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.